Cas no 2227671-19-2 ((2R)-6-(3-fluorophenoxy)hexan-2-ol)

(2R)-6-(3-Fluorophenoxy)hexan-2-ol is a chiral fluorinated alcohol derivative with potential applications in pharmaceutical synthesis and specialty chemical research. Its key structural features include a stereogenic center at the 2-position and a 3-fluorophenoxy moiety, which may enhance binding affinity or metabolic stability in bioactive compounds. The fluorinated aromatic group contributes to lipophilicity and electronic effects, while the hydroxyl and ether functionalities offer sites for further derivatization. This compound is particularly valuable for enantioselective synthesis due to its defined (R)-configuration, making it useful in the development of optically active intermediates. High purity and well-characterized stereochemistry ensure reproducibility in research applications.
(2R)-6-(3-fluorophenoxy)hexan-2-ol structure
2227671-19-2 structure
Product Name:(2R)-6-(3-fluorophenoxy)hexan-2-ol
CAS No:2227671-19-2
MF:C12H17FO2
MW:212.260587453842
CID:5813008
PubChem ID:165627254
Update Time:2025-10-29

(2R)-6-(3-fluorophenoxy)hexan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-6-(3-fluorophenoxy)hexan-2-ol
    • EN300-1779549
    • 2227671-19-2
    • Inchi: 1S/C12H17FO2/c1-10(14)5-2-3-8-15-12-7-4-6-11(13)9-12/h4,6-7,9-10,14H,2-3,5,8H2,1H3/t10-/m1/s1
    • InChI Key: MDBUZJPWBRKMQI-SNVBAGLBSA-N
    • SMILES: FC1=CC=CC(=C1)OCCCC[C@@H](C)O

Computed Properties

  • Exact Mass: 212.12125794g/mol
  • Monoisotopic Mass: 212.12125794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 29.5Ų

(2R)-6-(3-fluorophenoxy)hexan-2-ol Pricemore >>

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Additional information on (2R)-6-(3-fluorophenoxy)hexan-2-ol

The Comprehensive Overview of (2R)-6-(3-Fluorophenoxy)Hexan-2-Ol (CAS No. 2227671-19-2)

(2R)-6-(3-Fluorophenoxy)Hexan-2-Ol, identified by the CAS registry number 2227671-19-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a secondary alcohol with a unique structure that combines a hexane backbone, a phenoxy group, and a fluorine atom. The presence of the fluorine atom at the 3-position of the phenoxy group introduces distinct electronic and steric properties, making this compound a valuable molecule for both academic research and potential industrial applications.

The structure of (2R)-6-(3-Fluorophenoxy)Hexan-2-Ol is characterized by its chiral center at the second carbon atom of the hexane chain. This chirality is crucial for its biological activity, as it determines the spatial arrangement of substituents around the carbon atom. The phenoxy group attached to the sixth carbon further enhances the molecule's complexity and functionality. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.

From a synthetic perspective, (2R)-6-(3-Fluorophenoxy)Hexan-2-Ol can be synthesized through various routes, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of 3-fluorophenol with an appropriate alkyl halide in the presence of a base. The stereochemistry at the second carbon can be controlled using chiral catalysts or resolution techniques, ensuring the formation of the desired enantiomer. Recent advancements in asymmetric catalysis have further streamlined this process, making it more efficient and scalable for large-scale production.

The physical and chemical properties of (2R)-6-(3-Fluorophenoxy)Hexan-2-Ol have been extensively studied to understand its behavior under different conditions. For instance, its solubility in various solvents has been determined, which is essential for its application in pharmaceutical formulations. Additionally, its melting point and boiling point have been characterized, providing insights into its thermal stability. These properties are not only important for storage and handling but also for its potential use in drug delivery systems.

In terms of biological activity, (2R)-6-(3-Fluorophenoxy)Hexan-2-Ol has shown promising results in recent studies. For example, it has demonstrated moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary toxicity studies indicate that it has a relatively low toxicity profile when administered at therapeutic doses, which is encouraging for further preclinical development.

The application of (2R)-6-(3-Fluorophenoxy)Hexan-2-Ol extends beyond pharmacology into other areas such as materials science and agrochemicals. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. In agrochemicals, it has been investigated as a potential ingredient in pesticides due to its ability to disrupt specific biochemical pathways in pests.

In conclusion, (2R)-6-(3-Fluorophenoxy)Hexan-2-Ol (CAS No. 2227671-19-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for researchers and industries alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and commercial applications.

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